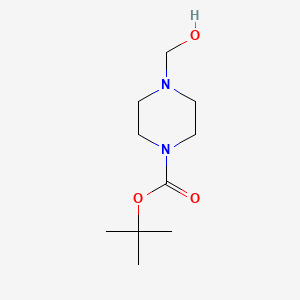
5-(2-Fluorophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)nicotinamide is an organic compound with the molecular formula C12H9FN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a 2-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)nicotinamide typically involves the reaction of 2-fluorobenzoyl chloride with nicotinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction mixture is often stirred in a large reactor, and the product is isolated by filtration and drying. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 5-(2-Fluorophenyl)nicotinic acid.
Reduction: this compound amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Fluorophenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in microorganisms, making it a potential antifungal or antibacterial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: The parent compound, which lacks the 2-fluorophenyl group.
5-(2-Chlorophenyl)nicotinamide: A similar compound where the fluorine atom is replaced with chlorine.
5-(2-Bromophenyl)nicotinamide: A similar compound where the fluorine atom is replaced with bromine.
Uniqueness
5-(2-Fluorophenyl)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1346691-43-7 |
|---|---|
Formule moléculaire |
C12H9FN2O |
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)8-5-9(12(14)16)7-15-6-8/h1-7H,(H2,14,16) |
Clé InChI |
JKOSQVVYYDCZBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)



